molecular formula C10H12O2 B8281374 2,3-Dihydrobenzofuran-3-ethanol

2,3-Dihydrobenzofuran-3-ethanol

Cat. No. B8281374
M. Wt: 164.20 g/mol
InChI Key: REEHJKJSXIUBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763444

Procedure details

To a stirred 0° C. solution of THF (~50 mL) containing LAH (0.86 g, 22.6 mmol) under N2 atmosphere was added dropwise a THF solution of ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate (2.50 g, 11.3 mmol). After complete addition the reaction was allowed to warm to 22° C. and stand for two h. The reaction was cooled to 0° C. and treated sequentially with water (0.9 mL), 15% NaOH (0.9 mL), and water (2.7 mL). After stirring for 2 h the reaction was filtered through Celite and the filter cake washed with THF and Et2O. The organic filtrate was dried with anhydrous MgSO4, filtered, and concentrated in vacuo to afford a the title compound (1.85 g, >99%) as a yellow oil which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:12]1[CH2:16][CH:15]([CH2:17][C:18](OCC)=[O:19])[C:14]2[CH:23]=[CH:24][CH:25]=[CH:26][C:13]1=2.[OH-].[Na+]>O>[OH:19][CH2:18][CH2:17][CH:15]1[CH2:16][O:12][C:13]2[CH:26]=[CH:25][CH:24]=[CH:23][C:14]1=2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.86 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.5 g
Type
reactant
Smiles
O1C2=C(C(C1)CC(=O)OCC)C=CC=C2
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.7 mL
Type
solvent
Smiles
O
Name
Quantity
0.9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the filter cake washed with THF and Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic filtrate was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCC1C2=C(OC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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